2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one
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Overview
Description
2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one is an organic compound that belongs to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This specific compound is notable for its unique structure, which includes ethoxy, ethyl, and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one typically involves the reaction of ethyl acetoacetate with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ketal, which then cyclizes to form the dioxane ring. The reaction conditions often require a controlled temperature and anhydrous environment to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy, ethyl, and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ketals and acetals.
Biology: The compound can serve as a building block for the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that participate in various chemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-methyl-1,3-dioxolane: Similar in structure but with a five-membered ring.
2,2-Dimethyl-1,3-dioxane-4,6-dione: Known for its use in organic synthesis due to its acidity and steric rigidity.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Used as a building block in organic synthesis.
Uniqueness
2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one is unique due to its specific substituents and the stability of its six-membered dioxane ring. This stability makes it a valuable intermediate in various chemical reactions and applications .
Properties
CAS No. |
114592-81-3 |
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Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one |
InChI |
InChI=1S/C9H16O4/c1-4-7-6-8(10)13-9(3,12-7)11-5-2/h7H,4-6H2,1-3H3 |
InChI Key |
KPSRGYFRPFLSQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=O)OC(O1)(C)OCC |
Origin of Product |
United States |
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